molecular formula C16H16Cl2N4O2S2 B12164375 2,5-dichloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide

2,5-dichloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide

Cat. No.: B12164375
M. Wt: 431.4 g/mol
InChI Key: GKKYYNLCOIISLH-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide is a complex organic compound that features a combination of chlorinated benzene, sulfonamide, and triazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium catalysts.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

2,5-dichloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: .

    1,2,4-triazolo[4,3-a]pyrazine derivatives: .

Uniqueness

2,5-dichloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C16H16Cl2N4O2S2

Molecular Weight

431.4 g/mol

IUPAC Name

2,5-dichloro-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide

InChI

InChI=1S/C16H16Cl2N4O2S2/c1-25-9-7-13(16-20-19-15-4-2-3-8-22(15)16)21-26(23,24)14-10-11(17)5-6-12(14)18/h2-6,8,10,13,21H,7,9H2,1H3

InChI Key

GKKYYNLCOIISLH-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NN=C2N1C=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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